1-methyl-4-[(1-methyl-1H-pyrazol-4-yl)disulfanyl]-1H-pyrazole
Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .
Molecular Structure Analysis
The molecular structure of a pyrazole consists of a five-membered ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms .
Chemical Reactions Analysis
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including Suzuki-Miyaura cross-coupling reactions and transesterification reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a pyrazole derivative would depend on its specific structure. For example, 1-Methyl-4-pyrazole boronic acid pinacol ester is a white to light yellow crystal powder .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- The compound's involvement in a domino reaction with heterocyclic CH acids, leading to the formation of substituted 1-(pyrimidin-4-yl)pyrazole and aniline (Erkin & Ramsh, 2014).
- Examination of hydrogen-bonded chains and sheets in related pyrazole derivatives, contributing to the understanding of molecular interactions and crystal structures (Portilla et al., 2007).
Biological Properties and Applications
- Synthesis of related pyrazole derivatives and evaluation of their antibacterial and antitumor properties, highlighting the compound's potential in pharmaceutical applications (Hamama et al., 2012).
- Development of pyrano[2,3-c]pyrazoles, a derivative of similar compounds, for significant antimicrobial activity against Staphylococcus aureus (Parshad et al., 2014).
- Creation of novel pyrazole derivatives with various moieties for potential antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Advanced Material and Catalysis Research
- Investigation into rhodium(I) and iridium(I) complexes containing pyrazolyl–triazolyl ligands, showcasing potential applications in catalysis and material science (Hua et al., 2012).
Photophysical and Quantum Chemical Analysis
- Analyzing the spectral response of isomers of a bio-active pyrazoline derivative, which is related to the compound , providing insights into photophysical properties (Mati et al., 2012).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with a specific pyrazole derivative would depend on its specific structure. For example, (1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride has been classified as a warning under the GHS classification, with hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Future Directions
properties
IUPAC Name |
1-methyl-4-[(1-methylpyrazol-4-yl)disulfanyl]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S2/c1-11-5-7(3-9-11)13-14-8-4-10-12(2)6-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIDEBOMCPFKEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)SSC2=CN(N=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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